molecular formula C10H10F3NO2 B556580 (R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid CAS No. 14464-67-6

(R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid

Cat. No. B556580
CAS RN: 14464-67-6
M. Wt: 233.19 g/mol
InChI Key: BURBNIPKSRJAIQ-MRVPVSSYSA-N
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Description

“®-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid” is a phenylalanine derivative . It is also known by other names such as “D-3-Trifluoromethylphenylalanine” and "3-Trifluoromethyl-D-Phenylalanine" . The molecular formula of this compound is C10H10F3NO2 and it has a molecular weight of 233.19 g/mol .


Synthesis Analysis

A highly enantioselective synthesis of ®- and (S)-α-trifluoromethyl propanoic acids has been achieved via asymmetric hydrogenation of 2-trifluoromethylacrylic acid using RuBINAP-Cl2 catalyst followed by salt resolution with threoninol .


Molecular Structure Analysis

The InChI code for this compound is “InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1” and the InChIKey is "BURBNIPKSRJAIQ-MRVPVSSYSA-N" . The Canonical SMILES for this compound is “C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N” and the Isomeric SMILES is "C1=CC(=CC(=C1)C(F)(F)F)CC@HO)N" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid” include a molecular weight of 233.19 g/mol, a XLogP3 of -0.6, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 6, and a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass of this compound are both 233.06636305 g/mol . The Topological Polar Surface Area of this compound is 63.3 Ų .

Scientific Research Applications

Safety and Hazards

The safety data sheet for “®-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid” indicates that it is a hazardous substance. It is classified as a flammable liquid and vapor, and it causes severe skin burns and eye damage. It may also cause respiratory irritation .

properties

IUPAC Name

(2R)-2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURBNIPKSRJAIQ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid

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